3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features both an isoxazole and a tetrahydrobenzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the formation of the tetrahydrobenzo[d]thiazole moiety, and finally coupling these two fragments under suitable conditions.
Isoxazole Formation: The isoxazole ring can be synthesized via the bromination of dimethyl fumarate under photoflow conditions.
Tetrahydrobenzo[d]thiazole Formation: This can be achieved through the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with appropriate reagents.
Coupling Reaction: The final step involves coupling the isoxazole and tetrahydrobenzo[d]thiazole fragments using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . This inhibition can prevent the deactivation of these proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds: These compounds share the tetrahydrobenzo[d]thiazole moiety and have been studied for their kinase inhibitory activities.
Isoxazole derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is unique due to the combination of the isoxazole and tetrahydrobenzo[d]thiazole moieties in a single molecule. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H17N3O3S/c1-19-13-8-9(20-17-13)6-7-12(18)16-14-15-10-4-2-3-5-11(10)21-14/h8H,2-7H2,1H3,(H,15,16,18) |
InChI Key |
GQVLNNMWTUOKPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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